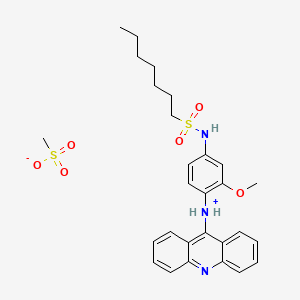
4'-(9-Acridinylamino)-3'-methoxy-1-heptanesulfonanilide methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate is a compound known for its significant antitumor activity. It is an acridine derivative that has been extensively studied for its potential in treating various types of cancer, including leukemia and lymphoma .
Preparation Methods
The synthesis of 4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate involves several steps. One common method includes the reaction of 9-aminoacridine with 3-methoxy-4-nitrobenzenesulfonamide under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures .
Chemical Reactions Analysis
4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or thiols
Scientific Research Applications
4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its interactions with DNA and its ability to inhibit nucleic acid polymerases, making it a valuable tool in molecular biology research
Medicine: It has shown promising results in clinical trials for the treatment of acute leukemia and lymphoma.
Mechanism of Action
The mechanism of action of 4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate involves its ability to intercalate into DNA. This intercalation disrupts the DNA structure and inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting topoisomerase II, the compound induces double-stranded breaks in DNA, leading to cell death, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate is unique compared to other acridine derivatives due to its specific structure and mechanism of action. Similar compounds include:
Amsacrine: Another acridine derivative with antitumor activity, but with different pharmacokinetics and toxicity profiles.
Mitoxantrone: A synthetic anthracenedione with a similar mechanism of action but different chemical structure and clinical applications.
Doxorubicin: An anthracycline antibiotic with a broader spectrum of activity but higher cardiotoxicity
These comparisons highlight the unique properties and potential advantages of 4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate in cancer treatment.
Properties
CAS No. |
71798-52-2 |
|---|---|
Molecular Formula |
C28H35N3O6S2 |
Molecular Weight |
573.7 g/mol |
IUPAC Name |
acridin-9-yl-[4-(heptylsulfonylamino)-2-methoxyphenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C27H31N3O3S.CH4O3S/c1-3-4-5-6-11-18-34(31,32)30-20-16-17-25(26(19-20)33-2)29-27-21-12-7-9-14-23(21)28-24-15-10-8-13-22(24)27;1-5(2,3)4/h7-10,12-17,19,30H,3-6,11,18H2,1-2H3,(H,28,29);1H3,(H,2,3,4) |
InChI Key |
UZQZSIWHDBCSIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42)OC.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


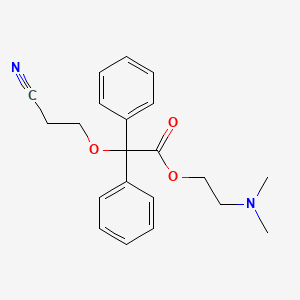
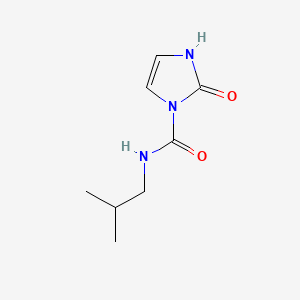
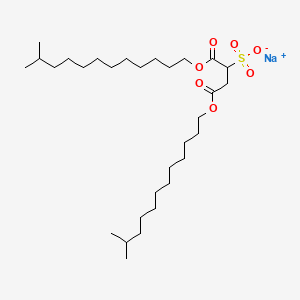



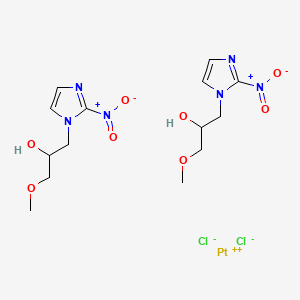
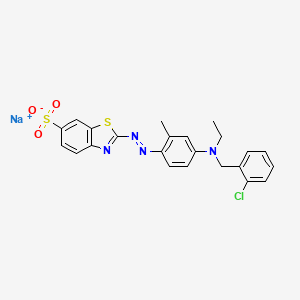
![4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid](/img/structure/B13776764.png)

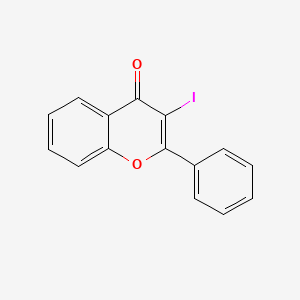
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776785.png)
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776788.png)

